1,3-Difluoro-4-(phenylsulfanylmethyl)benzene
Description
Properties
IUPAC Name |
2,4-difluoro-1-(phenylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2S/c14-11-7-6-10(13(15)8-11)9-16-12-4-2-1-3-5-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQWLTUNDHGGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A primary route involves substituting a halogen atom at the 4-position of 1,3-difluorobenzene with a phenylsulfanylmethyl group. This method leverages the reactivity of halogenated intermediates and sulfur nucleophiles.
Synthesis of 4-Halo-1,3-difluorobenzene Precursors
The preparation begins with halogenated derivatives of 1,3-difluorobenzene. For example, 2,4-difluorochlorobenzene serves as a key intermediate. Catalytic dehalogenation using palladium catalysts (e.g., Pd/C) and hydrogen under 70–140°C yields high-purity 1,3-difluorobenzene. To introduce a halogen at the 4-position, 4-bromo-1,3-difluorobenzene is synthesized via radical bromination of 4-methyl-1,3-difluorobenzene using N-bromosuccinimide (NBS) and a radical initiator like AIBN.
Thiolate Alkylation
The halogenated intermediate reacts with thiophenol (PhSH) in the presence of a base (e.g., K₂CO₃ or NaOH) to form the sulfanylmethyl group. For instance:
This method achieves yields of 75–85% but requires stringent exclusion of moisture to prevent hydrolysis.
Mercaptomethylation via Friedel-Crafts Analogues
While traditional Friedel-Crafts alkylation is hindered by the electron-withdrawing fluorine substituents, mercaptomethylation using formaldehyde and thiophenol under acidic conditions offers an alternative. The reaction proceeds via electrophilic attack at the 4-position, forming a thioether linkage:
However, this method faces challenges due to the deactivated aromatic ring, resulting in modest yields (~50%).
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable direct introduction of the sulfanylmethyl group. For example, Suzuki-Miyaura coupling between 4-bromo-1,3-difluorobenzene and a benzylthiol boronic ester has been explored:
This method offers superior regioselectivity but requires expensive catalysts and inert conditions.
Optimization and Challenges
Purity of Starting Materials
The reliability of Seyferth’s reagent (Ph-Hg-CF₃) in generating difluorocarbene for ring-expansion reactions is highly sensitive to the purity of cyclobutene precursors. Contaminants as low as 2% can reduce yields by >30%, necessitating rigorous column chromatography.
Solvent and Base Selection
Side Reactions
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Oxidation to sulfones : The sulfide group (-S-) is prone to oxidation under aerobic conditions, requiring reaction inertness.
-
Halogen retention : Incomplete dehalogenation leaves residual halogens, necessitating fractional distillation for purification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | 75–85 | 99.7 | Moisture sensitivity, halogen retention |
| Mercaptomethylation | 50–60 | 95.2 | Low reactivity, byproduct formation |
| Cross-Coupling | 80–90 | 99.9 | High catalyst cost, inert conditions |
Industrial-Scale Synthesis
Rieke Metals’ commercial synthesis (Catalog #NV04911) employs a scaled-up nucleophilic substitution protocol. Key steps include:
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Halogenation : Bromination of 4-methyl-1,3-difluorobenzene using NBS.
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Alkylation : Reaction with thiophenol in anhydrous DMF at 100°C for 12 hours.
-
Purification : Distillation under reduced pressure (bp 120–125°C at 15 mmHg).
Emerging Approaches
Chemical Reactions Analysis
1,3-Difluoro-4-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1,3-Difluoro-4-(phenylsulfanylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-(phenylsulfanylmethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability. The phenylsulfanylmethyl group can interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below compares key structural and electronic features of 1,3-Difluoro-4-(phenylsulfanylmethyl)benzene with analogous compounds:
Key Observations:
- Fluorine Positioning : The 1,3-difluoro configuration in the target compound creates a distinct electronic environment compared to 1,2-difluoro derivatives, which exhibit stronger steric and electronic coupling between adjacent fluorine atoms.
- Sulfanyl vs. Sulfonyl Groups : The phenylsulfanylmethyl group (-CH₂SPh) is less electron-withdrawing than sulfonyl (-SO₂R) groups but more polarizable, enhancing charge-transfer interactions in materials .
- HOMO Energy : Fluorine and sulfonyl groups lower HOMO energy (increasing oxidation stability), as seen in 1,2-difluoro-4-(methylsulfonyl)benzene. The target compound’s HOMO is likely intermediate, balancing fluorine’s electron withdrawal and sulfur’s polarizability .
Reactivity and Stability Under Electron Irradiation
Studies on condensed benzene derivatives (e.g., fluorobenzenes) reveal that fluorine substituents significantly alter electron-stimulated desorption (ESD) behavior. For example:
- Electron Attachment: Fluorine’s electron-withdrawing nature reduces dissociative electron attachment (DEA) cross-sections compared to non-fluorinated analogs, as observed in fluorouracil and fluorobenzene studies .
- Dipolar Dissociation (DD) : The phenylsulfanylmethyl group may enhance DD yields due to its polarizable sulfur atom, similar to sulfur-containing pyrimidines and thiophenes .
- Cation Suppression: Cation desorption is suppressed in fluorinated compounds due to fluorine’s stabilization of positive charges, a trend noted in ESD studies of condensed benzene derivatives .
Biological Activity
1,3-Difluoro-4-(phenylsulfanylmethyl)benzene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its interactions with various biological systems, potential therapeutic applications, and findings from recent studies.
- Molecular Formula : C13H9F2S
- Molecular Weight : 254.2693 g/mol
- CAS Number : Not available
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial domains. The compound's structure suggests potential interactions with enzymes and receptors, which are critical for its biological effects.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has shown significant anti-proliferative effects on MCF-7 breast cancer cells and HCT-116 colon carcinoma cells. The mechanism appears to involve the inhibition of cyclin-dependent kinase 9 (CDK9), which is crucial for cell cycle regulation and transcriptional control.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5 | Inhibition of CDK9 |
| HCT-116 | 10 | Induction of apoptosis |
| LoVo | 15 | Cell cycle arrest in G2/M phase |
The compound's anticancer effects are attributed to several mechanisms:
- Cell Cycle Arrest : It induces G2/M phase arrest, leading to reduced proliferation.
- Apoptosis Induction : Enhanced apoptosis has been observed in treated cancer cells, indicating its potential as a chemotherapeutic agent.
Molecular Docking Studies
Molecular docking studies suggest that this compound can bind effectively to key proteins involved in cancer progression. The binding energy calculations indicate strong interactions with the STAT3 transcription factor, which is known for its role in oncogenesis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assessments indicate low toxicity against non-target organisms like Daphnia magna, suggesting a favorable safety profile for potential therapeutic applications.
Table 2: Antimicrobial Activity
| Organism | Lethality (%) at 200 µM |
|---|---|
| Daphnia magna | <20% |
| E. coli | Inhibited growth |
| S. aureus | Inhibited growth |
Case Studies
Several case studies have documented the efficacy of this compound in specific experimental settings:
- MCF-7 Cell Line Study : A study conducted over 48 hours demonstrated that treatment with varying concentrations of the compound led to increased apoptosis rates compared to control groups.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to untreated controls.
Q & A
Q. What are the optimal synthetic routes for 1,3-Difluoro-4-(phenylsulfanylmethyl)benzene, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis of fluorinated aryl sulfides often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2,3-difluoro-4-(2-morpholinoethoxy)benzaldehyde derivatives are synthesized under inert atmospheres (e.g., nitrogen) using solvents like 2-butanone and reagents such as pyridine hydrochloride to stabilize intermediates . Key optimization steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for SNAr mechanisms.
- Temperature Control : Reactions are typically conducted at 25–80°C to balance kinetics and side reactions.
- Catalysts : Acidic or basic catalysts (e.g., pyridine hydrochloride) improve yields by facilitating deprotonation or intermediate stabilization .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?
Methodological Answer: A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy :
- ¹H NMR : Look for splitting patterns from adjacent fluorine atoms (e.g., coupling constants ~ 18–22 Hz) and aromatic proton signals influenced by sulfur and fluorine substituents .
- ¹⁹F NMR : Distinct signals for 1,3-difluoro substitution (δ ≈ -110 to -150 ppm) .
- LCMS/HPLC : Monitor molecular ion peaks (e.g., [M+H]⁺) and retention times under standardized conditions (e.g., SMD-TFA05 gradient) .
- IR Spectroscopy : Confirm C-F stretches (1000–1300 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
Q. What are the critical factors affecting the stability of this compound during storage, and how can degradation be minimized?
Methodological Answer: Fluorinated aryl sulfides are sensitive to moisture, light, and oxidation. Stability protocols include:
- Storage Conditions : Use amber vials under nitrogen at -20°C to prevent hydrolysis or oxidation of the thioether group .
- Additives : Antioxidants (e.g., BHT) or desiccants (e.g., silica gel) in storage containers mitigate degradation .
- Periodic Analysis : Monitor purity via HPLC every 3–6 months to detect decomposition products .
Advanced Research Questions
Q. How can computational chemistry methods like DFT be applied to predict the reactivity or electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations provide insights into:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., fluorinated aromatic ring) for predicting electrophilic substitution sites .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity toward nucleophiles or electrophiles.
- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate reaction environments and transition states .
Example: Theoretical studies on analogous triazole-sulfanylbenzene derivatives validated experimental regioselectivity trends .
Q. In cases where experimental spectral data (e.g., NMR, MS) of the compound contradicts theoretical predictions, what strategies can researchers employ to resolve these discrepancies?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in thioether groups) that obscure splitting patterns .
- Isotopic Labeling : Introduce deuterium or ¹³C labels to trace unexpected signals (e.g., solvent adducts in LCMS) .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 3,4-difluorobenzoic acid derivatives) to identify systematic errors .
Example: Discrepancies in NMR shifts for 2,3-difluoro-4-hydroxybenzonitrile were resolved by correlating computational shielding tensors with experimental data .
Q. How does the electronic effect of the phenylsulfanylmethyl group influence the regioselectivity of electrophilic substitution reactions in this compound?
Methodological Answer: The sulfur atom in the phenylsulfanylmethyl group acts as an electron donor via resonance, directing electrophiles to the meta and para positions relative to the fluorine atoms. Key factors include:
- Resonance vs. Inductive Effects : Sulfur’s +M effect activates the aromatic ring, while fluorine’s -I effect deactivates it.
- Steric Hindrance : The bulky sulfanylmethyl group may disfavor substitution at ortho positions.
Example: In 4-[(4-methyltriazol-3-yl)sulfanyl]benzene derivatives, nitration occurred preferentially at the para position to sulfur due to electronic activation .
Q. What strategies can be used to analyze and reconcile contradictory biological activity data for derivatives of this compound in different assay systems?
Methodological Answer:
- Dose-Response Curves : Compare EC₅₀ values across assays to identify assay-specific artifacts (e.g., solvent toxicity) .
- Metabolic Stability Tests : Assess compound degradation in cell culture media vs. buffer systems .
- Molecular Docking : Validate target engagement by modeling interactions with proteins (e.g., sulfonamide-binding enzymes) .
Example: Contradictory cytotoxicity data for fluorobenzenesulfonamide derivatives were resolved by accounting for differences in cell membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
